REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[Na+].[Br:6][C:7]1C=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:9](C(Br)Br)[CH:8]=1.Cl>C(O)(=O)C>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:11][C:2]=1[CH:1]=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
4-bromo-2-(dibromomethyl)biphenyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=CC=C1)C(Br)Br
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux condition
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux condition
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
under reduced pressure to give the residue, ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
WASH
|
Details
|
the resultant was washed with 1M hydrochloric acid and saturated saline solution in order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the residue
|
Type
|
CUSTOM
|
Details
|
the resulting residue was dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1=CC=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |